Journal Name:Journal of Biomaterials Applications
Journal ISSN:0885-3282
IF:2.712
Journal Website:http://jba.sagepub.com/
Year of Origin:1986
Publisher:SAGE Publications Ltd
Number of Articles Per Year:127
Publishing Cycle:Quarterly
OA or Not:Not
Flexible “polymer-in-ceramic” composite solid electrolyte PI–PEO0.2–PDA@LATP0.8 and its ionic conductivity†
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2022-11-07 , DOI: 10.1039/D2YA00224H
Increasing the proportion of inorganic electrolytes in organic–inorganic composite electrolytes can significantly improve the ionic conductivity of composite electrolytes. However, this method is confronted with some problems, such as the uneven dispersion of inorganic electrolytes and the aggregation of nanoparticles, which results in a worse performance of the electrolytes’ interface. In this study, we had the dopamine hydrochloride molecules self-polymerized on the surface of inorganic ionic conductor lithium titanium aluminum phosphate (LATP) particles to obtain PDA-coated LATP nanoparticles. Then, the coated LATP particles were composited with PEO at a ratio of 80 : 20, with the LATP's evenly dispersed in the PEO, and no aggregation happened. On adding a small amount of electrolyte (5 μL cm−2, 1 M Li TFSI), the ionic conductivity of the electrospun PI-loaded PEO0.2–PDA@LATP0.8 flexible composite solid electrolyte reached 2.07 × 10−4 at 30 °C and 2.05 × 10−3 S cm−1 at 80 °C. NCM811‖Li batteries assembled with this electrolyte had an initial discharge capacity of 178.0 mA h g−1 at 30 °C, and still remained at 172.1 mA h g−1 (96.7%) after 200 cycles. The research shows that there are three main conduction pathways of Li+ in this electrolyte: through the segments of the polymer chains, through the interface between the polymer and inorganic ionic conductor, and through the passage composed of a continuous inorganic ionic conductor. Further results show that the coating of LATP by PDA does not block the transmission of Li+ both inside the crystal and at the crystal interface of LATP.
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Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2022-11-10 , DOI: 10.1039/D2YA90035A
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Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2022-10-13 , DOI: 10.1039/D2YA90030K
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Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-01-19 , DOI: 10.1039/D3YA90005C
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Simple approach for an electron extraction layer in an all-vacuum processed n-i-p perovskite solar cell†
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2022-03-16 , DOI: 10.1039/D1YA00084E
Vacuum processing is considered to be a promising method allowing the scalable fabrication of perovskite solar cells (PSCs). In vacuum processed PSCs, the n-i-p structure employing organic charge transport layers is less common than the p-i-n structure due to limited options to achieve an efficient electron extraction layer (EEL) on indium tin oxide (ITO) with vacuum thermal evaporation. There are a number of specific applications where an n-i-p structure is required and therefore, it is of interest to have alternative solutions for the n-type contact in vacuum processed PSCs. In this work, we report an efficient vacuum deposited EEL using a mixture of conventional organic small molecules, C60 and bathocuproine (BCP). Incorporation of BCP into C60 does not result in conventional n-doping; however, we observed enhanced charge extraction, which significantly increased the power conversion efficiency (PCE) from 13.1% to 18.1% in all-vacuum processed PSCs. The C60:BCP mixed (co-sublimated) film most likely results in shifted energy levels leading to better alignment with the electrodes.
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A coupled reinforcement learning and IDAES process modeling framework for automated conceptual design of energy and chemical systems
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-09-21 , DOI: 10.1039/D3YA00310H
Computer-aided process engineering and conceptual design in energy and chemical engineering has played a critical role for decades. Conventional computer-aided process and system design generally starts with process flowsheets that have been developed through experience, which often relies heavily on subject matter expertise. These widely applied approaches require significant human effort, either providing the initially drafted flowsheet, alternative connections, or a set of well-defined heuristics. These requirements not only limit the flexibility of the flowsheet design process, but also make the system design highly reliant on the engineer's experiences and expertise. In this study, a novel reinforcement learning (RL) based automated system for conceptual design is introduced and demonstrated on the Institute for the Design of Advanced Energy System (IDAES) Integrated Platform. IDAES is an open-source platform with extensible libraries of dynamic unit operations and thermophysical property models. It provides the capability of optimizing energy and chemical process flowsheets with state-of-the-art solvers and solution techniques. The RL approach provides a generic tool for identifying process configurations and significantly decreases the dependence on human intelligence for energy and chemical systems conceptual design. An artificial intelligence (AI) agent performs the conceptual design by automatically deciding which process-units are necessary for the desired system, picking the process-units from the candidate process-units pool, connecting them together, and optimizing the operation of the system for the user-defined system performance targets solely according to the reward system, while the reward system can incorporate user's experiences and knowledge to advance the training process. The AI agent automatically interacts with the physics-based system-level modeling and simulation toolset IDAES to guarantee the system design is physically consistent. This study showcases the application of the RL-IDAES framework through two demonstration cases. These cases prove the framework's capability of designing and optimizing complicated systems with high flexibility at affordable computing costs. To illustrate, designing the hydrodealkylation of toluene system from 14 candidate process-units yielded 123 feasible designs within 20 hours on a standard PC. Moreover, the framework's versatility is demonstrated by the ability to transfer a trained RL model to different training cases, thus enhancing the overall performance of the reinforcement learning process.
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Interfacing NiV layered double hydroxide with sulphur-doped g-C3N4 as a novel electrocatalyst for enhanced hydrogen evolution reaction through Volmer–Heyrovský mechanism†
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-07-25 , DOI: 10.1039/D3YA00287J
The exploration of non-noble-metal-based catalysts for the hydrogen evolution reaction (HER) is important for the green synthesis of hydrogen via electrochemical water splitting. Graphitic carbon nitride (g-C3N4) is a widely studied photocatalyst for the HER; however, its intrinsic catalytic activity is poor. In the present study, bare and S-doped g-C3N4 were combined with the less explored NiV layered double hydroxide (LDH) and their performance for electrochemical HER catalysis was studied. The fused layers of the composites result in a higher specific surface area and expose a higher number of active centres for better catalytic activity. The composite of sulphur-doped g-C3N4 and the NiV LDH showed the least overpotential in comparison with its counterparts, with commendable stability during continuous operation for 8 h. The kinetics of the HER are enhanced by compositing g-C3N4 with the NiV LDH, as indicated by the Tafel slope of 79 mV dec−1 and impedance spectroscopy analysis. This study proposes a novel g-C3N4/NiV LDH-based composite for the HER and gives a comprehensive analysis of the catalytic mechanism in the prepared catalysts.
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Virtual screening of organic quinones as cathode materials for sodium-ion batteries†
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-04-17 , DOI: 10.1039/D2YA00282E
High-throughput virtual screening (HTVS) has been increasingly applied as an effective approach to find candidate materials for energy applications. We performed a HTVS study, which is powered by: (i) automated virtual screening library generation, (ii) automated search on a readily purchasable chemical space of quinone-based compounds, and (iii) computed physicochemical descriptors for the prediction of key battery-related features of compounds, including the reduction potential, gravimetric energy density, gravimetric charge capacity, and molecular stability. From the initial virtual library of approximately 450k molecules, a total of 326 compounds have been identified as commercially available. Among them, 289 of the molecules are predicted to be stable for the sodiation reactions that take place at the sodium-ion battery cathodes. To study the behaviour of molecules over time at room temperature, we performed molecular dynamics simulations on a group of sodiated product molecules, which was narrowed down to 21 quinones after scrutinizing the key battery performance indicators. As a result, 17 compounds are suggested for validation as candidate cathode materials in sodium-ion batteries.
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Reversible alkaline hydrogen evolution and oxidation reactions using Ni–Mo catalysts supported on carbon†
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-08-21 , DOI: 10.1039/D3YA00140G
Coupling water electrolysis and fuel cell energy conversion is an attractive strategy for long-duration energy storage. This mode of operation depends on the ability to reversibly catalyze hydrogen evolution and oxidation, and ideally using nonprecious catalyst materials. Here we report the synthesis of Ni–Mo catalyst composites supported on oxidized Vulcan carbon (Ni–Mo/oC) and demonstrate the ability to catalyze reversible hydrogen evolution and oxidation. For the hydrogen evolution reaction, we observed mass-specific activities exceeding 80 mA mg−1 at 100 mV overpotential, and measurements using hydroxide exchange membrane electrode assemblies yielded full cell voltages that were only ∼100 mV larger for Ni–Mo/oC cathodes than for Pt–Ru/C cathodes at current densities exceeding 1 A cm−2. For hydrogen oxidation, Ni–Mo/oC films required <50 mV overpotential to achieve half the maximum anodic current density, but activity at larger overpotentials was limited by internal mass transfer and oxidative instability. Nonetheless, estimates of the mass-specific exchange current for Ni–Mo/oC from micropolarization measurements showed its hydrogen evolution/oxidation activity is within 1 order of magnitude of commercial Pt/C. Density functional theory calculations helped shed light on the high activity of Ni–Mo composites, where the addition of Mo leads to surface sites with weaker H-binding energies than pure Ni. These calculations further suggest that increasing the Mo content in the subsurface of the catalyst would result in still higher activity, but oxidative instability remains a significant impediment to high performance for hydrogen oxidation.
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Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-09-14 , DOI: 10.1039/D3YA90039H
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 ENGINEERING, BIOMEDICAL 工程:生物医学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.20 46 Science Citation Index Expanded Not
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